molecular formula C21H14Br2FN3O3S2 B2559038 N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide CAS No. 403828-45-5

N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide

Cat. No.: B2559038
CAS No.: 403828-45-5
M. Wt: 599.29
InChI Key: ZQAHEDXWLZQZDN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a benzo[d]imidazole core substituted with a 4-bromophenylsulfonyl group and a thioether-linked acetamide moiety. The compound incorporates halogenated aromatic systems (4-bromo-2-fluorophenyl and 4-bromophenyl) that likely influence its electronic, steric, and solubility properties.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[1-(4-bromophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br2FN3O3S2/c22-13-5-8-15(9-6-13)32(29,30)27-19-4-2-1-3-18(19)26-21(27)31-12-20(28)25-17-10-7-14(23)11-16(17)24/h1-11H,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAHEDXWLZQZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Br2FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound shares structural motifs with several derivatives reported in the evidence. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzo[d]imidazole-thioacetamide 4-bromo-2-fluorophenyl (amide), 4-bromophenylsulfonyl (imidazole N1) Sulfonyl, thioether, bromine, fluorine
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-fluorophenyl)acetamide (Compound 3, ) Benzo[d]imidazole-thioacetamide 4-fluorophenyl (amide), benzoyl (imidazole N1) Carbonyl, thioether, fluorine
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, ) Imidazole-thioacetamide 4-fluorophenyl (imidazole C5), 4-methoxyphenyl (imidazole N1), thiazol-2-yl (amide) Methoxy, thioether, thiazole
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide () Imidazole-thioacetamide 4-chlorophenyl (amide), allyl (imidazole N1), 4-bromophenyl (imidazole C5) Allyl, bromine, chlorine

Key Observations :

  • Halogenation : The target compound’s dual bromine substituents (4-bromo-2-fluorophenyl and 4-bromophenyl) enhance lipophilicity compared to fluorine- or chlorine-substituted analogs (e.g., Compound 3 in -chlorophenyl in ). Bromine’s larger atomic radius may also induce steric hindrance, affecting binding interactions .
  • Sulfonyl vs. Carbonyl Groups: The 4-bromophenylsulfonyl group in the target compound differs from the benzoyl group in Compound 3 ().
  • Thioether Linkage : All compounds share a thioether bridge, critical for stabilizing the molecular conformation and enabling nucleophilic reactivity .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :
    • The target compound’s C=S stretching vibration (likely ~1240–1255 cm⁻¹) aligns with triazole-thiones in .
    • Absence of C=O bands in tautomeric forms (e.g., 1,2,4-triazoles in ) contrasts with the persistent carbonyl stretch (~1652 cm⁻¹) in Compound 3 (), confirming structural differences .
  • Melting Points :
    • Compound 3 () exhibits a melting point of 182–185°C, whereas derivatives with bulkier substituents (e.g., allyl or bromophenyl groups in ) likely have higher melting points due to increased molecular rigidity .
Molecular Interactions and Stability
  • Tautomerism : Unlike 1,2,4-triazole derivatives in , which exhibit thione-thiol tautomerism, the target compound’s benzimidazole core lacks this property, favoring a single stable form .
  • Bond Length Variations : highlights that acetamide derivatives with bromophenyl substituents (e.g., C6–Br bond: 1.8907 Å) show minimal deviation from similar compounds, suggesting consistent steric and electronic profiles .

Preparation Methods

Benzimidazole Ring Formation

Method A: Phillips-Ladenburg Condensation
React o-phenylenediamine (1.08 g, 10 mmol) with 4-bromobenzenesulfonyl chloride (2.72 g, 10 mmol) in pyridine (15 mL) at 0–5°C for 4 hr. After aqueous workup, isolate 1-(4-bromophenylsulfonyl)-1H-benzimidazole (Yield: 78%, m.p. 189–191°C).

Method B: Microwave-Assisted Cyclization
Mix o-phenylenediamine (1.08 g), 4-bromobenzenesulfonic acid (2.49 g), and polyphosphoric acid (5 g). Irradiate at 150W for 15 min (85% yield, purity >95% by HPLC).

Thiol Group Introduction

Treat 1-(4-bromophenylsulfonyl)benzimidazole (2.5 g) with Lawesson's reagent (1.2 eq) in dry THF under N₂. Reflux 8 hr to obtain thiol derivative (91% yield).

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H), 7.92–7.85 (m, 4H), 7.62 (dd, J=5.6, 3.2 Hz, 2H), 3.41 (s, 1H, -SH)
  • HPLC Purity: 98.6% (C18 column, MeCN/H₂O 70:30)

Acetamide Precursor Preparation: N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide

Acetylation of 4-Bromo-2-fluoroaniline

4-Bromo-2-fluoroaniline (2.04 g, 10 mmol)  
Chloroacetyl chloride (1.13 g, 10 mmol)  
Et₃N (1.52 g, 15 mmol) in DCM (20 mL)  
0°C → RT, 12 hr → 87% yield

Characterization

  • M.p.: 145–147°C
  • FT-IR (KBr): 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 755 cm⁻¹ (C-Cl)

Thioether Coupling: Final Assembly

Nucleophilic Displacement

Suspend 1-((4-bromophenyl)sulfonyl)-1H-benzimidazole-2-thiol (3.0 g, 6.7 mmol) and N-(4-bromo-2-fluorophenyl)-2-chloroacetamide (2.18 g, 7.0 mmol) in dry DMF. Add K₂CO₃ (2.76 g, 20 mmol) and heat at 60°C for 6 hr.

Optimization Table

Condition Yield (%) Purity (%)
DMF, K₂CO₃, 60°C 82 97.2
MeCN, DBU, 80°C 75 95.8
THF, Et₃N, RT 68 93.1

Alternative Microwave Protocol

Mix components in EtOH (15 mL) with NaOH (0.4 g). Microwave at 100W for 8 min (89% yield, 98.4% purity).

Crystallization and Purification

Gradient Recrystallization

  • Dissolve crude product (5 g) in hot EtOAc (50 mL)
  • Add hexane (15 mL) dropwise at 55°C
  • Cool to −20°C for 12 hr → needle crystals (91% recovery)

Chromatographic Data

Parameter Value
Column Silica gel 60 (230–400 mesh)
Eluent Hexane/EtOAc (3:1)
Rf 0.42
Residual Solvents <0.1% (GC-MS)

Spectroscopic Characterization

¹³C NMR (101 MHz, DMSO-d₆)
δ 169.8 (C=O), 158.3 (C-F), 144.7 (imidazole C-2), 138.2–115.4 (aromatic carbons), 39.2 (SCH₂)

HRMS (ESI-TOF) Calculated for C₂₁H₁₄Br₂FN₃O₃S₂ [M+H]⁺: 599.2901 Found: 599.2898

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